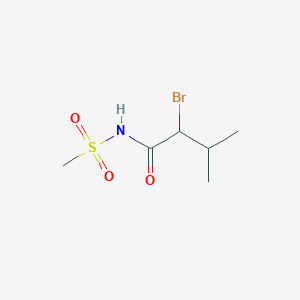
Krypton;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krypton;ZINC is a compound that combines the noble gas krypton with zinc. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Zinc is a bluish-white, lustrous metal represented by the symbol “Zn” and atomic number 30
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of organozinc compounds, including those involving krypton, typically involves the reaction of zinc metal with alkyl halides under anhydrous conditions . For example, diethylzinc can be prepared by heating ethyl iodide in the presence of zinc metal . The reaction conditions often require air-free techniques due to the pyrophoric nature of organozinc compounds .
Industrial Production Methods
Industrial production of organozinc compounds often involves the use of active zinc and modern electrolysis techniques . These methods allow for the large-scale synthesis of organozinc reagents, which are then used in various applications, including organic synthesis and catalysis .
Chemical Reactions Analysis
Types of Reactions
Krypton;ZINC compounds can undergo various types of chemical reactions, including:
Oxidation: Krypton can react with highly electronegative elements like fluorine to form krypton difluoride (KrF2).
Reduction: Organozinc compounds can participate in reduction reactions, often acting as reducing agents.
Substitution: Organozinc compounds can undergo substitution reactions with electrophiles, leading to the formation of new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in reactions involving krypton and zinc include fluorine for oxidation reactions and alkyl halides for the preparation of organozinc compounds . The reactions often require specific conditions, such as low temperatures and anhydrous environments, to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving krypton and zinc include krypton difluoride (KrF2) and various organozinc compounds, such as diethylzinc
Scientific Research Applications
Krypton;ZINC compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of krypton;ZINC compounds involves the interaction of zinc ions with biological molecules and the formation of stable complexes. Zinc ions can act as cofactors for various enzymes and proteins, facilitating biochemical reactions and maintaining cellular functions . The high electronegativity of fluorine allows krypton to form stable compounds like krypton difluoride, which can act as strong oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
Xenon;ZINC: Similar to krypton, xenon can form compounds with zinc, such as xenon difluoride (XeF2).
Uniqueness
Krypton;ZINC compounds are unique due to the combination of a noble gas with a transition metal.
Properties
CAS No. |
166737-54-8 |
|---|---|
Molecular Formula |
KrZn |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
krypton;zinc |
InChI |
InChI=1S/Kr.Zn |
InChI Key |
BCMBFGZVRBVHBW-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Kr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


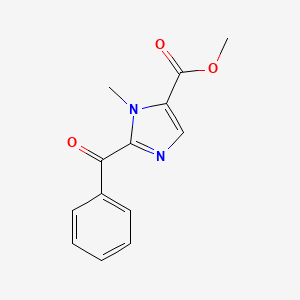
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
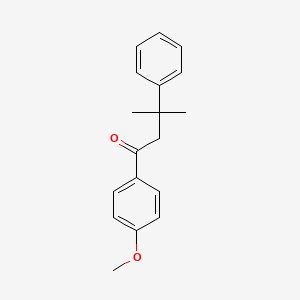
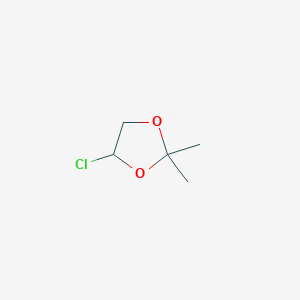
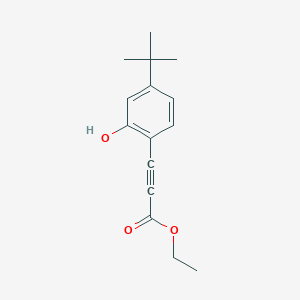
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
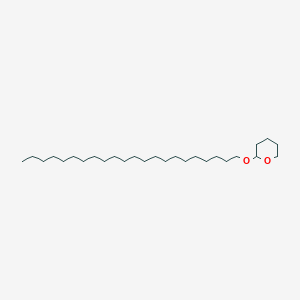

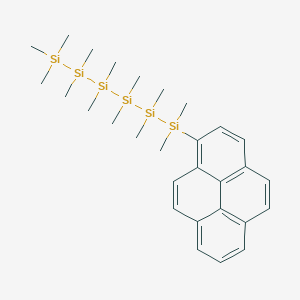
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
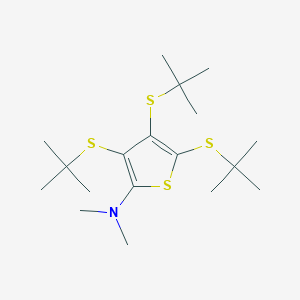
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
